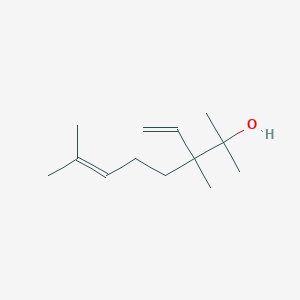
3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is an organic compound with the molecular formula C13H24O. It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the second carbon atom. This compound is part of the alcohol family and is characterized by its unique structure, which includes multiple methyl groups and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,7-trimethyloct-6-en-2-one, with an ethenyl group. This reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, like tetrahydrofuran (THF), under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of the ethenyl group to the precursor molecule. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products Formed
Oxidation: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-one.
Reduction: Formation of 3-ethenyl-2,3,7-trimethyloctane.
Substitution: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-chloride.
Scientific Research Applications
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Ethenyl-3,7-dimethyloct-6-en-2-ol: Similar structure but with different methyl group positions.
2,3,7-Trimethyloct-6-en-1-ol: Similar backbone but with the hydroxyl group at a different position.
Uniqueness
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of ethenyl and hydroxyl groups, along with multiple methyl groups, makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
57256-50-5 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-ethenyl-2,3,7-trimethyloct-6-en-2-ol |
InChI |
InChI=1S/C13H24O/c1-7-13(6,12(4,5)14)10-8-9-11(2)3/h7,9,14H,1,8,10H2,2-6H3 |
InChI Key |
GTRUOFNYMAVISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




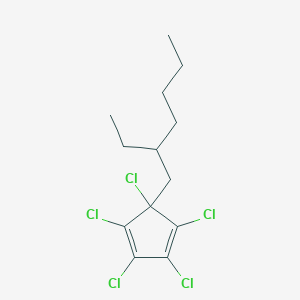

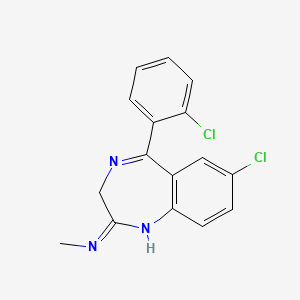
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)


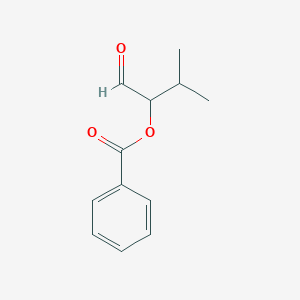
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
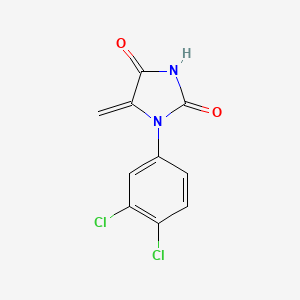
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
